molecular formula C15H19N3OS B3376592 4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1212238-62-4

4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3376592
CAS No.: 1212238-62-4
M. Wt: 289.4 g/mol
InChI Key: BMFYLIVNFBIFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-{bicyclo[221]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound featuring a bicyclic heptane structure, a furan ring, and a triazole-thiol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common approach is the organocatalytic formal [4 + 2] cycloaddition reaction, which allows for the enantioselective formation of the bicyclo[2.2.1]heptane core . This reaction is carried out under mild conditions using simple starting materials and an organocatalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and subsequent functionalization reactions to introduce the furan and triazole-thiol groups.

Chemical Reactions Analysis

Types of Reactions

4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, tetrahydrofuran derivatives, and substituted triazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For example, as a CXCR2 antagonist, it binds to the CXCR2 receptor, inhibiting its activity and thereby reducing cancer cell metastasis . The compound’s unique structure allows it to interact with various biological targets, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol apart from similar compounds is its combination of a bicyclic heptane structure with a furan ring and a triazole-thiol moiety. This unique combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-9(12-8-10-4-5-11(12)7-10)18-14(16-17-15(18)20)13-3-2-6-19-13/h2-3,6,9-12H,4-5,7-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFYLIVNFBIFOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)N3C(=NNC3=S)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.